(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Overview
Description
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride, also known as tropine, is a bicyclic organic compound that belongs to the tropane alkaloids family. It is a white crystalline solid that is soluble in water and commonly used in scientific research for its unique chemical properties. In 2.1]octane-5-carboxylic acid hydrochloride.
Mechanism of Action
The mechanism of action of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is not well understood. However, it is believed to interact with the central nervous system by binding to muscarinic acetylcholine receptors. This interaction can lead to a variety of physiological effects, including increased heart rate, dilation of pupils, and decreased gastrointestinal motility.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects. It is commonly used as a reference compound for the identification and quantification of other tropane alkaloids. Additionally, it has been shown to have anticholinergic effects, which can lead to decreased gastrointestinal motility and increased heart rate. It has also been shown to have analgesic effects, although the mechanism of action is not well understood.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in lab experiments include its unique chemical properties, which make it a useful starting material for the synthesis of other tropane alkaloids. Additionally, it is commonly used as a reference compound for the identification and quantification of other tropane alkaloids. However, the limitations of using this compound in lab experiments include its potential toxicity and the difficulty in obtaining high purity samples.
Future Directions
There are many future directions for the use of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in scientific research. One potential direction is the development of new synthetic methods for the production of this compound and other tropane alkaloids. Additionally, this compound could be used as a starting material for the synthesis of new chiral compounds with potential pharmaceutical applications. Finally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Scientific Research Applications
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is widely used in scientific research for its unique chemical properties. It is commonly used as a starting material for the synthesis of other tropane alkaloids, such as cocaine and athis compound. Additionally, it is used as a chiral auxiliary in organic synthesis, as it can be easily converted to other chiral compounds. Tropine is also used as a reference compound in analytical chemistry to identify other tropane alkaloids.
properties
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHKHRQZNLOFL-HNJRQZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@](C1)(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882182-42-5 | |
Record name | 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, hydrochloride (1:1), (1R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882182-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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